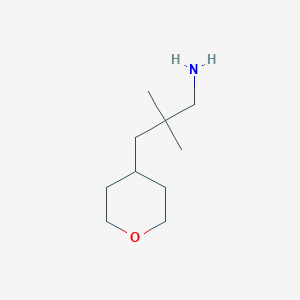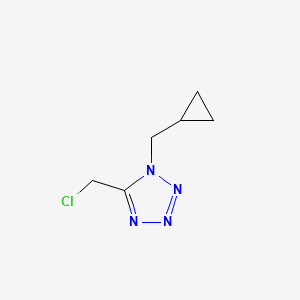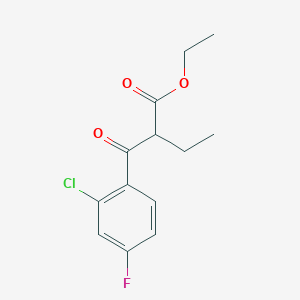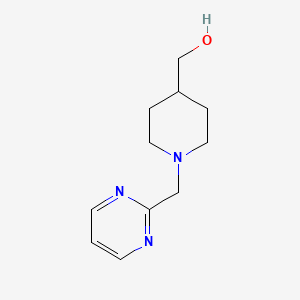![molecular formula C13H14BrFO3 B1529323 4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid CAS No. 1498465-28-3](/img/structure/B1529323.png)
4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid
Overview
Description
4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid, also known as BFOC, is a chemical compound with the molecular formula C13H14BrFO3 and a molecular weight of 317.15 g/mol . It has drawn much interest from the scientific community due to its potential.
Molecular Structure Analysis
The molecular structure of BFOC consists of a bromo and fluoro group attached to a phenyl ring, which is further connected to an oxane ring and a carboxylic acid group .Physical And Chemical Properties Analysis
BFOC is a solid compound . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Fluorination and Bromination Techniques
- The study by Meisters and Mole (1974) discusses an exhaustive C-methylation of carboxylic acids to t-butyl compounds using trimethylaluminium, highlighting a methodology that could be adapted for the synthesis or modification of bromo-fluorophenyl compounds (Meisters & Mole, 1974).
Analytical Techniques for Carboxylic Acids
- Tsuchiya et al. (1982) developed a high-performance liquid chromatography system for analyzing carboxylic acids using 4-bromomethyl-7-acetoxycoumarin as a fluorescence reagent. This method's sensitivity and specificity might be applicable in analyzing compounds similar to the one (Tsuchiya et al., 1982).
Chemical Synthesis and Structural Analysis
- Løiten et al. (1999) synthesized 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane from 4-bromophenylacetic acid chloride, providing insights into the synthesis and crystal structure determination of complex brominated compounds, which might be relevant for structurally related research (Løiten et al., 1999).
Decomposition and Environmental Degradation
- Uchida, Furusawa, and Okuwaki (2003) investigated the high-temperature aqueous sodium hydroxide decomposition of 2-bromophenol, which could offer perspectives on the environmental stability and degradation pathways for bromo-fluorophenyl compounds (Uchida et al., 2003).
properties
IUPAC Name |
4-[(2-bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFO3/c14-11-7-10(15)2-1-9(11)8-13(12(16)17)3-5-18-6-4-13/h1-2,7H,3-6,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKOQBBJCULTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=C(C=C(C=C2)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)

![3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B1529247.png)



![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)

amine](/img/structure/B1529261.png)
